(3aR,7aS)-3a-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Overview
Description
(3aR,7aS)-3a-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a chemical compound with a complex structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-3a-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with suitable cyclizing agents. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the benzofuran ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-3a-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(3aR,7aS)-3a-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,7aS)-3a-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A naturally occurring toxin with a similar benzofuran structure.
Norcantharidin: A demethylated analogue of cantharidin with anti-cancer properties.
Nadic Anhydride: Another compound with a related structure used in organic synthesis.
Uniqueness
(3aR,7aS)-3a-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
64504-91-2 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3aS,7aR)-7a-phenyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H12O3/c15-12-11-8-4-5-9-14(11,13(16)17-12)10-6-2-1-3-7-10/h1-7,11H,8-9H2/t11-,14+/m1/s1 |
InChI Key |
OFWIZCWHBRZEKV-RISCZKNCSA-N |
Isomeric SMILES |
C1C=CC[C@@]2([C@H]1C(=O)OC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C=CCC2(C1C(=O)OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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